molecular formula C8H12O2 B2570049 3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid CAS No. 2225146-10-9

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

Cat. No.: B2570049
CAS No.: 2225146-10-9
M. Wt: 140.182
InChI Key: XMQJRJPCRIRXSF-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a member of the cyclobutene family, characterized by a four-membered ring structure with a double bond and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 3-ethyl-3-methylbut-2-enoic acid using a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclobutene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and the use of efficient catalysts to drive the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutene ring structure may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Ethylcyclobut-1-ene-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties.

    3-Methylcyclobut-1-ene-1-carboxylic acid: Lacks the ethyl group, leading to variations in reactivity and applications.

    Cyclobut-1-ene-1-carboxylic acid: The simplest member of the family, with no alkyl substituents.

Uniqueness

These substituents can affect the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-ethyl-3-methylcyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJRJPCRIRXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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